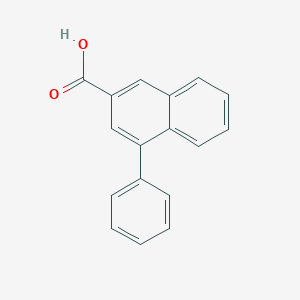

4-Phenylnaphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-phenylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIQVMVBEYRTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40533701 | |

| Record name | 4-Phenylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17560-24-6 | |

| Record name | 4-Phenylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Stability of Phenylnaphthalene Carboxylic Acid Isomers

This guide provides a comprehensive technical analysis of the thermodynamic stability, synthesis, and pharmaceutical relevance of phenylnaphthalene carboxylic acid (PNCA) isomers.

Technical Guide for Drug Development & Materials Science

Executive Summary

Phenylnaphthalene carboxylic acids (PNCAs) represent a privileged scaffold in medicinal chemistry (e.g., P2Y14 receptor antagonists like PPTN) and organic electronics. The thermodynamic landscape of these isomers is dominated by the conflict between π-conjugation (favoring planarity) and steric strain (specifically peri-interactions).

This guide delineates the energetic hierarchy of PNCA isomers, establishing that 2-phenylnaphthalene derivatives are generally thermodynamically superior to 1-phenylnaphthalene derivatives due to the alleviation of steric clash with the H-8 peri-hydrogen. However, kinetic trapping and atropisomerism in 1-phenyl variants offer unique opportunities for designing conformationally restricted bioactive ligands.

Structural Classification & Thermodynamic Hierarchy

The Core Conflict: Peri-Strain vs. Conjugation

The naphthalene core offers two distinct attachment points for the phenyl ring: the

-

1-Phenylnaphthalene (Kinetic/High Energy):

-

Steric Clash: The phenyl ring at C1 experiences severe steric repulsion from the hydrogen atom at C8 (peri-position).

-

Consequence: To relieve this strain, the phenyl ring twists out of the naphthalene plane (dihedral angle

40–60°). This deplanarization breaks the extended -

State: Often liquid at room temperature due to poor crystal packing efficiency.

-

-

2-Phenylnaphthalene (Thermodynamic/Low Energy):

-

Planarity: The C2 position lacks peri-hydrogen interaction. The phenyl ring can adopt a near-planar conformation with the naphthalene system.

-

Consequence: Maximized

-orbital overlap lowers the system's energy. -

State: Solid at room temperature (High MP) due to efficient

-stacking in the crystal lattice.

-

Isomer Stability Ranking (Calculated & Empirical)

| Isomer Configuration | Relative Stability | Key Destabilizing Factor | Key Stabilizing Factor |

| 2-Phenyl-6-naphthoic acid | High (Global Min) | None | Linear conjugation, H-bonding dimerization |

| 2-Phenyl-1-naphthoic acid | Moderate | Ortho-COOH steric clash | Extended aryl conjugation |

| 1-Phenyl-2-naphthoic acid | Low | Peri-strain (Ph vs H8) | Ortho-COOH/Ph locking (Atropisomer potential) |

| 1-Phenyl-8-naphthoic acid | Very Low | Severe Peri-strain (Ph vs COOH) | Intramolecular H-bonding (Pseudo-ring) |

Mechanistic Analysis of Isomerization

Thermodynamic control can be asserted during synthesis (reversible conditions) or post-synthesis (acid-catalyzed rearrangement).

Acid-Catalyzed Isomerization (The 1 2 Shift)

Under strong acidic conditions (e.g., Zeolite catalysis, AlCl

Visualization: Reaction Energy Profile

The following diagram illustrates the energy landscape where the 1-phenyl isomer is a kinetic product (often formed faster due to higher electron density at the

Figure 1: Energy profile showing the kinetic formation of the 1-phenyl isomer and its thermodynamic relaxation to the 2-phenyl isomer.

Case Study: 4-Phenyl-2-Naphthoic Acid (PPTN)

In drug development, thermodynamic stability must be balanced with biological efficacy. The compound 4-phenyl-2-naphthoic acid (often referred to as the PPTN scaffold) is a potent antagonist for the P2Y14 receptor.

-

Why this isomer?

-

Position 4 (Phenyl): Equivalent to Position 1.[1] It introduces the necessary steric twist to fit the hydrophobic pocket of the GPCR.

-

Position 2 (COOH): Provides a stable anchor for ionic interaction with receptor residues (e.g., Lysine/Arginine).

-

Stability Trade-off: While thermodynamically less stable than a 2,6-isomer, the 1,3-substitution pattern (relative to the ring junction) is synthetically accessible via Stobbe Condensation and stable enough for shelf-life requirements.

-

Experimental Protocols

Protocol: Synthesis of 1-Phenyl-2-Naphthoic Acid (Thermodynamic Control)

This protocol utilizes the Stobbe condensation, which is robust for generating specific PNCA isomers.

Reagents:

-

Benzaldehyde (10 mmol)

-

Dimethyl succinate (12 mmol)

-

Potassium tert-butoxide (t-BuOK) (12 mmol)

-

Acetic Anhydride / Sodium Acetate (for cyclization)

Workflow:

-

Condensation: Reflux benzaldehyde and dimethyl succinate with t-BuOK in dry toluene for 4 hours.

-

Checkpoint: Monitor disappearance of aldehyde via TLC (Hexane:EtOAc 8:2).

-

-

Hydrolysis: Acidify with 1M HCl to obtain the half-ester.

-

Cyclization: Reflux the half-ester in acetic anhydride with NaOAc for 6 hours.

-

Mechanism:[2] Intramolecular Friedel-Crafts acylation.

-

-

Aromatization: Treat the resulting tetralone derivative with Pd/C in refluxing p-cymene or use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane to dehydrogenate to the naphthalene core.

Protocol: Distinguishing Isomers via NMR

Isomers can be rapidly identified by the chemical shift of the proton at the C8 position.

-

1-Phenyl Isomer: The phenyl ring's ring current shields the H2 and H8 protons differently due to the twist. Look for H8 as a doublet at

7.8–8.0 ppm. -

2-Phenyl Isomer: The planar structure results in significant deshielding of H1 (singlet-like) typically appearing downfield at

8.0–8.2 ppm due to the anisotropic effect of the adjacent phenyl ring.

Advanced Concept: Atropisomerism

In highly substituted PNCAs (e.g., 1-phenyl-2-naphthoic acid with an additional substituent at C8), rotation of the phenyl ring is restricted.

-

Class 1 Atropisomers: Rapid rotation (

). Common in unsubstituted 1-phenylnaphthalenes. -

Class 3 Atropisomers: Locked rotation (

years). Achieved if bulky groups (e.g., -NO -

Relevance: If the biological target requires a specific twist, isolating a stable atropisomer can increase potency by reducing the entropic penalty of binding.

Figure 2: Determinants of atropisomeric stability in 1-phenylnaphthalene derivatives. High steric bulk at the peri and ortho positions locks the conformation.

References

-

Thermodynamic Properties of Phenylnaphthalenes

- Source: NIST / J. Chem. Thermodynamics (2014)

- Key Data: 1-phenylnaphthalene is liquid; 2-phenylnaphthalene is solid. 2-isomer is enthalpically favored.

-

Synthesis of P2Y14 Antagonists (PPTN Scaffold)

- Source: Journal of Medicinal Chemistry / NIH (2020)

- Key Data: Synthesis and SAR of 4-phenyl-2-naphthoic acid deriv

-

- Source: Journal of Medicinal Chemistry (2018)

- Key Data: Classification of atropisomers (Class 1-3) and their relevance in scaffold design.

-

Zeolite-Catalyzed Isomeriz

- Source: RSC Advances (2014)

- Key Data: Mechanism of acid-catalyzed isomerization of naphthalene deriv

Sources

Electronic Properties of 4-Phenylnaphthalene Derivatives for OLEDs: A Technical Guide

Executive Summary

This technical guide analyzes the electronic and structural utility of 4-phenylnaphthalene (4-PN) derivatives in Organic Light-Emitting Diodes (OLEDs). Unlike planar acenes (e.g., anthracene, pentacene), the 4-PN core exhibits a distinct steric twist—typically 50–70°—between the phenyl ring and the naphthalene unit. This "molecular decoupling" is the critical feature for materials scientists: it disrupts

Part 1: Molecular Architecture & Electronic Design[2]

The Steric Twist and Triplet Energy Management

The fundamental advantage of the 4-phenylnaphthalene moiety lies in the steric repulsion between the phenyl ring protons and the peri-hydrogens (H8 position) of the naphthalene core.

-

Conjugation Break: The resulting dihedral angle prevents complete delocalization of the wavefunction. This confines the triplet exciton to the naphthalene core, maintaining a high

(typically >2.6 eV), which is essential for hosting green and red phosphorescent dopants without reverse energy transfer. -

Morphological Stability: The non-planar geometry inhibits crystallization, leading to amorphous films with high glass transition temperatures (

), crucial for device operational stability.

Electronic Decoupling Logic

The following diagram illustrates the causal relationship between the structural twist and the resulting optoelectronic properties.

Figure 1: Causal pathway linking the steric architecture of 4-phenylnaphthalene to key OLED performance metrics.

Part 2: Key Electronic Properties & Data[1]

The electronic landscape of 4-PN derivatives allows for bipolar transport tuning. By substituting the 1-position (para to the phenyl) with carbazole (hole-transporting) or triazine (electron-transporting) units, the HOMO/LUMO levels can be engineered.

Comparative Electronic Data

The table below summarizes typical values for 4-PN derivatives compared to standard hosts like CBP.

| Material Class | HOMO (eV) | LUMO (eV) | Application | ||

| Standard 4-PN Host | -5.8 to -6.0 | -2.4 to -2.6 | ~2.65 | 110-130 | Green/Red PhOLED Host |

| Bipolar 4-PN (CN-modified) | -6.1 | -3.0 | 2.55 | >140 | TADF Host / Emitter |

| CBP (Reference) | -5.9 | -2.6 | 2.56 | 62 | Standard Host (Low stability) |

| Anthracene-Naphthalene | -5.7 | -2.8 | 1.80 | 105 | Blue Fluorescent Emitter |

Note: Deep HOMO levels in 4-PN derivatives contribute to superior oxidative stability compared to carbazole-biphenyl (CBP) analogs.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols must be followed. These workflows are designed to be self-validating—meaning internal standards and control steps are embedded to flag errors immediately.

Electrochemical Characterization (Cyclic Voltammetry)

Objective: Accurate determination of HOMO/LUMO levels relative to vacuum.

Reagents & Setup:

-

Solvent: Anhydrous Dichloromethane (DCM) for oxidation; Anhydrous Acetonitrile (ACN) or DMF for reduction.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

). -

Electrodes:

-

Working: Glassy Carbon (polished to mirror finish with 0.05

alumina). -

Counter: Platinum wire.

-

Reference: Ag/AgCl (saturated KCl) or Ag/AgNO3.

-

-

Internal Standard: Ferrocene (

).

Protocol:

-

Blank Scan: Run a CV of the electrolyte solution without the analyte. Result must be flat (current < 1

) in the window of interest. Validation Point: If peaks appear, solvent is wet or electrolyte is impure. -

Analyte Scan: Dissolve 4-PN derivative (

M). Degas with -

Reference Addition: Add Ferrocene to the same solution. Scan again. The

couple should appear distinct from the analyte peaks. -

Calculation:

Device Fabrication Workflow

This workflow emphasizes the critical cleaning and interface engineering steps often omitted in brief reports.

Figure 2: Fabrication workflow for 4-phenylnaphthalene based OLED devices.

Part 4: Synthesis Strategy

The synthesis of 4-phenylnaphthalene derivatives predominantly relies on Palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura coupling, due to its tolerance for functional groups.

General Synthetic Route:

-

Precursor: 1,4-dibromonaphthalene or 1-bromo-4-phenylnaphthalene.

-

Coupling: Reaction with aryl boronic acids (e.g., carbazole-boronic acid).

-

Catalyst System:

or -

Base/Solvent:

or

Critical Insight: Because the 1 and 4 positions of naphthalene are kinetically similar, selective mono-substitution requires careful stoichiometric control (0.9 eq of boronic acid) or the use of precursors with different leaving groups (e.g., 1-bromo-4-iodonaphthalene).

Part 5: Application Case Studies

Blue Phosphorescent Host

In a study utilizing a 4-PN derivative with a silicon interruption unit, researchers achieved a high triplet energy of 2.71 eV. The 4-PN unit provided the necessary charge transport while the silicon break prevented conjugation extension, allowing the material to host the high-energy blue phosphor FIr6.

-

Performance: Current efficiency of 37 cd/A.[2]

-

Mechanism: Efficient exothermic energy transfer from Host(

)

TADF Emitters

Derivatives such as 1,4-bis(phenoxazin-10-yl)naphthalene utilize the 4-PN core as a rigid linker between donor (phenoxazine) and acceptor moieties.

-

Role of 4-PN: The twist angle decouples the HOMO (localized on phenoxazine) and LUMO (localized on the naphthalene/acceptor), resulting in a small singlet-triplet energy gap (

), facilitating Reverse Intersystem Crossing (RISC).

References

-

Fan, C., et al. (2014).[2] "Using an organic molecule with low triplet energy as a host in a highly efficient blue electrophosphorescent device."[2] Angewandte Chemie International Edition, 53(8), 2147-2151.[2] Link

-

Liu, Q., et al. (2021). "Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs." Polymers, 13(4), 567. Link

-

BenchChem. (2025).[1] "Application of Naphthalene-Based Green Emitters in OLED Technology: Detailed Application Notes and Protocols." BenchChem Technical Notes. Link

-

Kusior, A., et al. (2024). "Measuring frontier orbital energy levels of OLED materials using cyclic voltammetry in solution." Molecules, 29. Link

-

Ha, M., et al. (2019). "Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs." Frontiers in Chemistry. Link

Sources

solubility of 4-phenylnaphthalene-2-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Phenylnaphthalene-2-Carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, a molecule of interest in medicinal chemistry, possesses a complex structure that presents unique challenges and opportunities in formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the . By integrating fundamental principles of physical chemistry with actionable experimental protocols, this document serves as a valuable resource for scientists seeking to understand and manipulate the solubility of this and similar compounds.

Introduction: The Significance of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the paramount importance of solubility. For a compound like this compound, which features a large, nonpolar aromatic backbone combined with a polar carboxylic acid functional group, predicting and determining its solubility is a non-trivial yet essential task. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Conversely, a thorough understanding of a compound's solubility profile in various organic solvents is foundational for:

-

Pre-formulation studies: Selecting appropriate solvent systems for initial characterization and screening.

-

Process chemistry: Designing efficient crystallization and purification processes.

-

Formulation development: Creating stable and effective dosage forms, including oral, parenteral, and topical preparations.

-

Analytical method development: Establishing suitable solvents for chromatography and other analytical techniques.

This guide will delve into the molecular characteristics of this compound that govern its solubility and provide a robust experimental framework for its empirical determination.

Molecular Structure and Predicted Solubility Profile

This compound (C₁₇H₁₂O₂) has a molecular weight of 248.28 g/mol .[][2] Its structure consists of a large, hydrophobic polycyclic aromatic hydrocarbon (PAH) moiety (the phenylnaphthalene group) and a hydrophilic carboxylic acid group (-COOH). This amphiphilic nature dictates its solubility behavior.

Key Structural Features Influencing Solubility:

-

Large Aromatic System: The extensive nonpolar surface area of the phenylnaphthalene rings will favor interactions with nonpolar and moderately polar solvents through van der Waals forces and π-π stacking. This suggests poor solubility in highly polar solvents like water.[3][4]

-

Carboxylic Acid Group: This functional group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).[5][6] The presence of the carboxyl group makes the molecule's solubility pH-dependent in aqueous systems, as it can be deprotonated to form a more soluble carboxylate salt in the presence of a base.[7][8]

Predicted Solubility Trends:

Based on the principle of "like dissolves like," we can anticipate the following general solubility trends for this compound:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate both the aromatic rings and the carboxylic acid group.

-

Moderate to Good Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, where hydrogen bonding with the carboxylic acid group is a key contributor to solubility.[5][9] However, the large nonpolar part of the molecule may limit the overall solubility compared to smaller carboxylic acids.[4][6]

-

Moderate Solubility: In ketones (e.g., acetone) and esters (e.g., ethyl acetate), which are polar aprotic solvents capable of accepting hydrogen bonds.[5][10]

-

Low to Negligible Solubility: In nonpolar solvents such as hexane and toluene. While the aromatic rings have an affinity for these solvents, the energetic penalty of breaking the strong hydrogen bonds between the carboxylic acid molecules in the solid state without favorable solute-solvent interactions will likely result in poor solubility.

-

Very Low Solubility in Water: The large hydrophobic portion of the molecule is expected to make it sparingly soluble in water.[3][4]

The following table summarizes the expected solubility of this compound in various organic solvents, categorized by their polarity and proticity.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | Hydrogen bonding with the carboxylic acid group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Acetone, Ethyl Acetate | Moderate | Hydrogen bond acceptance and moderate polarity. | |

| Nonpolar | Hexane, Toluene | Low to Negligible | Dominated by the large hydrophobic moiety; insufficient solvation of the polar carboxylic acid group. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative solubility data for this compound, an empirical determination is necessary. The gravimetric method is a reliable and straightforward approach for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Vials with screw caps

-

Micropipettes

-

Drying oven

-

Syringe filters (0.45 µm, solvent-compatible)

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Detailed Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a precise volume (e.g., 5.00 mL) of the chosen organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

-

-

Analysis:

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a micropipette. To avoid premature precipitation, the pipette tip can be slightly warmed.

-

Filter the collected supernatant through a solvent-compatible syringe filter (0.45 µm) to remove any remaining solid particles.

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container.

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The drying should be continued until a constant weight is achieved.

-

-

Calculation:

-

The mass of the dissolved solid is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.

-

The solubility (S) is then calculated using the following formula:

S (mg/mL) = Mass of dried solute (mg) / Volume of supernatant withdrawn (mL)

To express the solubility in molarity (mol/L), the following conversion can be used:

S (mol/L) = (S (mg/mL) / Molecular Weight ( g/mol )) * 1000

-

Factors Influencing Solubility

Several factors can significantly impact the :

-

Temperature: The dissolution of a solid in a liquid is generally an endothermic process. Therefore, the solubility of this compound is expected to increase with increasing temperature. This relationship can be quantified using the van't Hoff equation.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the polar carboxylic acid group and the nonpolar aromatic system will be the most effective.

-

Presence of Water: In some organic solvents, the presence of small amounts of water can enhance the solubility of carboxylic acids.[11] This is due to the formation of hydrogen-bonded bridges between the water molecules and the carboxylic acid.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used in the solubility studies.

Conclusion

References

- Fiveable. (n.d.). Aldehydes, Ketones, Carboxylic Acids, and Esters | Intro to Chemistry Class Notes.

-

Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 9). 2: Carboxylic Acids and Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Course Hero. (2022, October 10). 370 BCH3023 Physical Properties of Carboxylic Acids, Carboxylate Salts, and Esters. Retrieved from [Link]

-

Simon Fraser University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 2.5: Physical properties of organic compounds. Retrieved from [Link]

-

PubChem. (n.d.). Naphthalene-2-carboxylic acid [4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]. Retrieved from [Link]

-

JMU Libraries Pressbooks. (n.d.). Aldehydes, Ketones, Carboxylic Acids, and Esters – Chemistry. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2573–2578. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

Chemical Manufacturing Network. (n.d.). 17560-24-6 CAS Query, this compound Physical and Chemical Properties. Retrieved from [Link]

-

Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

-

Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260. Retrieved from [Link]

Sources

- 2. cn.chemcd.com [cn.chemcd.com]

- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 10. youtube.com [youtube.com]

- 11. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

The Phenylnaphthalene Carboxylate Scaffold: A Technical Guide to Pharmaceutical Intermediates

Executive Summary

The phenylnaphthalene carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, serving as the architectural core for a diverse range of bioactive molecules. From the commercially successful retinoid Adapalene to the potent P2Y14 receptor antagonist PPTN and the cytotoxic arylnaphthalene lignan Justicidin B , this scaffold offers a unique balance of lipophilicity, planar geometry for receptor stacking, and metabolic stability.

This technical guide provides a rigorous analysis of the phenylnaphthalene acid class, focusing on its utility as a pharmaceutical intermediate. It details the modular synthesis of 1-phenyl and 4-phenyl isomers, elucidates the structure-activity relationships (SAR) driving their biological efficacy, and provides validated experimental protocols for their preparation.

Chemical Architecture & Pharmacophore Analysis[1]

The phenylnaphthalene scaffold is defined by a naphthalene ring substituted with a phenyl group and a carboxylic acid moiety. The positioning of these substituents dictates the therapeutic class.

Regioisomeric Significance

-

4-Phenyl-2-naphthoic Acid Derivatives: This isomer is the pharmacophore for P2Y14 receptor antagonists .[1] The carboxylic acid provides a critical ionic interaction (often mimicking a phosphate group of the endogenous ligand UDP-glucose), while the 4-phenyl group occupies a hydrophobic pocket.

-

1-Phenyl-2-naphthoic Acid Derivatives: This arrangement is the precursor to Arylnaphthalene Lignans (e.g., Justicidin B). Cyclization between the acid and the phenyl ring (often via a lactone bridge) locks the conformation, creating a planar system capable of DNA intercalation and Topoisomerase inhibition.

-

6-Phenyl-2-naphthoic Acid Derivatives: Exemplified by Adapalene , this extended linear structure mimics the retinoic acid backbone, allowing selective binding to Retinoic Acid Receptor (RAR) subtypes (

and

Physicochemical Properties

| Property | Characteristic | Pharmaceutical Implication |

| Planarity | High (especially in lactonized forms) | Facilitates |

| Lipophilicity | High LogP (>4.0 without polar groups) | Excellent membrane permeability but requires solubilizing groups (e.g., piperidine in PPTN) for oral bioavailability. |

| Metabolic Stability | Moderate to High | The naphthalene core is resistant to rapid oxidative clearance compared to simpler phenyl rings, though hydroxylation can occur. |

Therapeutic Applications & Mechanism of Action

Immunology: P2Y14 Receptor Antagonists

The P2Y14 receptor is activated by UDP-glucose and mediates chemotaxis in neutrophils, playing a key role in inflammation and asthma.

-

Key Molecule: PPTN (4-(4-((piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid).[2]

-

Mechanism: PPTN is a high-affinity competitive antagonist (

~ 430 pM). The naphthoic acid core anchors the molecule in the orthosteric site. -

Clinical Potential: Treatment of asthma, chronic neuropathic pain, and metabolic inflammation.[1]

Oncology: Arylnaphthalene Lignan Lactones

Natural products like Justicidin B and Taiwanin C are derived from 1-phenyl-2-naphthoic acid intermediates.

-

Mechanism: These compounds act as Topoisomerase I/II inhibitors . The planar arylnaphthalene lactone intercalates into DNA, stabilizing the cleavable complex and inducing apoptosis.

-

Clinical Potential: Potent cytotoxicity against human breast (MDA-MB-231) and cervical (HeLa) cancer lines.

Dermatology: Third-Generation Retinoids[4][5]

-

Key Molecule: Adapalene .[3]

-

Mechanism: Selective agonist for RAR

and RAR

Synthetic Protocols & Workflows

Diagram: Retrosynthetic Analysis & Workflow

The following diagram illustrates the divergent synthesis of the two primary pharmaceutical classes from a common naphthoic acid precursor strategy.

Caption: Divergent synthetic pathways for Phenylnaphthalene therapeutics. Route A utilizes modular Pd-catalyzed coupling for P2Y14 antagonists. Route B employs cyclization strategies for Lignan synthesis.

Detailed Protocol: Synthesis of 4-Phenyl-2-Naphthoic Acid (PPTN Core)

Methodology: Modular Suzuki-Miyaura Cross-Coupling. Rationale: This method offers the highest regioselectivity and tolerance for functional groups (e.g., piperidines, trifluoromethyls) required in modern drug candidates.

Step-by-Step Procedure:

-

Reagents Preparation:

-

Substrate: Methyl 4-bromo-2-naphthoate (1.0 equiv).

-

Coupling Partner: 4-(N-Boc-piperidinyl)phenylboronic acid pinacol ester (1.2 equiv).

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: 1,4-Dioxane or DME (degassed).

-

-

Reaction Setup (Inert Atmosphere):

-

Charge a flame-dried Schlenk flask with the substrate, boronate ester, and catalyst under Argon flow.

-

Add the degassed solvent and aqueous base.

-

Seal and heat to 90°C for 12–16 hours. Note: Monitor by TLC/LC-MS for disappearance of the bromide.

-

-

Work-up & Purification:

-

Cool to room temperature.[4] Dilute with EtOAc and wash with water and brine.

-

Dry organic layer over Na

SO -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The ester intermediate is typically a stable solid.

-

-

Hydrolysis (Saponification):

-

Dissolve the ester in THF/MeOH (1:1).

-

Add LiOH (4.0 equiv) dissolved in minimal water.

-

Stir at 50°C for 4 hours.

-

Acidification: Carefully acidify with 1M HCl to pH 3–4. The target 4-phenyl-2-naphthoic acid will precipitate. Filter and dry.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the diagnostic singlet of the naphthoic acid proton at

~8.6 ppm and the disappearance of the methyl ester peak.

-

Alternative Protocol: Justicidin B Precursor Synthesis

Methodology: Intramolecular Dehydro-Diels-Alder (IDDA). Causality: The IDDA reaction constructs the naphthalene core and the phenyl substituent in a single step with high atom economy, avoiding the need for late-stage coupling.

-

Precursor: Styrenyl propiolate derivative.

-

Conditions: Microwave irradiation, 180°C, in acetic anhydride.

-

Outcome: Spontaneous aromatization to the 1-phenylnaphthalene system.

Structure-Activity Relationship (SAR) Logic

The following diagram maps the critical SAR features of the phenylnaphthalene acid scaffold for P2Y14 antagonism.

Caption: Pharmacophore map of 4-phenyl-2-naphthoic acid derivatives (PPTN type). The C2 acid is essential for receptor anchoring, while C4 and C7 substituents modulate affinity and solubility.

Challenges & Optimization Strategies

Solubility Issues

The inherent lipophilicity of the phenylnaphthalene core (cLogP > 5) often leads to poor aqueous solubility.

-

Solution: Introduction of polar heterocycles (piperidine, morpholine) on the phenyl ring (as seen in PPTN) or conversion to salt forms (as seen in Adapalene sodium).

Regiocontrol in Synthesis

Synthesizing specific isomers (1-phenyl vs 4-phenyl) can be challenging with non-specific Friedel-Crafts methods.

-

Solution: Use Suzuki-Miyaura coupling on pre-functionalized bromonaphthoates. This ensures 100% regiochemical fidelity.

References

-

Gauthier, J. Y., et al. (2011).[1][2] Synthesis and Structure-Activity Relationships of 2-Naphthoic Acid Derivatives as Selective P2Y14 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. Link

-

Kocsis, L. S., & Brummond, K. M. (2014).[5] Intramolecular Dehydro-Diels–Alder Reaction Affords Selective Entry to Arylnaphthalene or Aryldihydronaphthalene Lignans. Organic Letters. Link

-

Barrett, M. O., et al. (2013).[6] A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose-Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology. Link

-

Zhang, J., et al. (2019).[7][5] Total Synthesis of Justicidin B, Justicidin E, and Taiwanin C: A General and Flexible Approach. Frontiers in Chemistry. Link

-

Shroot, B., et al. (1987). Adapalene: A New Synthetic Retinoid. Journal of Medicinal Chemistry. (Patent Reference US4717720).[8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans [frontiersin.org]

- 6. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

Methodological & Application

Application Note: High-Yield Esterification Strategies for 4-Phenylnaphthalene-2-Carboxylic Acid

Introduction & Strategic Analysis

4-phenylnaphthalene-2-carboxylic acid (CAS: 17560-24-6) is a critical intermediate in the synthesis of organic semiconductors, liquid crystals, and bioactive retinoid analogs. Unlike simple benzoic acid derivatives, this substrate presents specific challenges:

-

Solubility: The lipophilic 4-phenyl group significantly reduces solubility in polar protic solvents (e.g., methanol) typically used in standard Fischer esterifications.

-

Steric & Electronic Factors: While the C2 position is not as sterically hindered as the C1 position, the fused ring system and the phenyl substituent create a bulky environment that can slow down equilibrium-based kinetics.

Decision Matrix: Selecting the Right Protocol

| Feature | Method A: Acid Chloride (Recommended) | Method B: Fischer Esterification | Method C: Steglich Coupling |

| Mechanism | Irreversible Nucleophilic Acyl Substitution | Equilibrium-based Acid Catalysis | Carbodiimide Activation |

| Primary Use | Scale-up, Complex Alcohols, High Yield | Simple Methyl/Ethyl Esters | Acid-Sensitive Substrates |

| Atom Economy | Moderate (SO₂/HCl or CO/CO₂ byproduct) | High (Water byproduct) | Low (Urea byproduct) |

| Reaction Time | Fast (< 3 hours) | Slow (12–24 hours) | Medium (3–6 hours) |

| Yield Potential | 90–98% | 60–80% (without Dean-Stark) | 85–95% |

Protocol A: The "Gold Standard" Acid Chloride Route

Best for: High-value synthesis, scale-up, and attaching complex/bulky alcohols.

This protocol utilizes Oxalyl Chloride with catalytic DMF .[1] We prefer oxalyl chloride over thionyl chloride for this specific substrate because the byproducts (CO, CO₂, HCl) are gases at room temperature, simplifying purification of the high-molecular-weight product.

Mechanism of Activation

The reaction relies on the in situ formation of the Vilsmeier-Haack reagent (Chloroiminium ion), which activates the carboxylic acid.

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.5 equiv) [Alt: Thionyl Chloride]

-

Catalyst: N,N-Dimethylformamide (DMF) (2–3 drops)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (if higher T required)

-

Base: Pyridine or Triethylamine (1.2 equiv)

-

Alcohol: Target alcohol (1.1–1.5 equiv)

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂ or N₂ line).

-

Dissolution: Add this compound (1.0 g, ~4 mmol) and anhydrous DCM (15 mL). The solid may not dissolve completely until activation begins.

-

Activation:

-

Add catalytic DMF (2 drops).

-

Cool to 0°C (ice bath).

-

Add Oxalyl Chloride (0.52 mL, 6 mmol) dropwise. Caution: Gas evolution (CO/CO₂).

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. The solution should become clear and turn slightly yellow, indicating Acid Chloride formation.

-

Evaporation (Critical): Remove solvent and excess oxalyl chloride under reduced pressure (rotary evaporator). Re-dissolve the residue in fresh anhydrous DCM (10 mL).

-

Why? Removing excess oxalyl chloride prevents side reactions with the alcohol.

-

-

Esterification:

-

Add the target Alcohol (1.1 equiv) and Pyridine (1.2 equiv) to the solution at 0°C.

-

Stir at RT for 2–4 hours.

-

-

Workup: Quench with 1M HCl (to remove pyridine), wash with NaHCO₃ (sat. aq.), then Brine.[2] Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Fischer Esterification (High-Throughput)

Best for: Methyl or Ethyl esters where the alcohol can act as the solvent.[3]

Logic

Due to the hydrophobicity of the 4-phenyl group, standard reflux in MeOH might result in poor solubility. We utilize a co-solvent modification to ensure homogeneity.

Materials

-

Substrate: this compound[][5]

-

Catalyst: Conc. Sulfuric Acid (H₂SO₄) (10 mol%)

-

Solvent: Methanol (excess) + Toluene (co-solvent, 1:1 ratio)

Step-by-Step Procedure

-

Dissolution: In a round bottom flask, dissolve the substrate in Toluene.

-

Addition: Add Methanol (10–20 equiv) and H₂SO₄ (catalytic).

-

Reflux: Heat to reflux (approx. 70–80°C) for 12–18 hours.

-

Note: For higher conversion, use a Dean-Stark trap if the alcohol boiling point permits (e.g., Ethanol/Butanol) to remove water.

-

-

Monitoring: Check TLC. If conversion stalls, add more H₂SO₄ or remove water (molecular sieves).

-

Workup: Concentrate to remove organics. Redissolve in EtOAc, wash with NaHCO₃ to remove unreacted acid.

Analytical Validation

To ensure the protocol was successful, compare the product against these expected spectral shifts.

| Feature | Starting Material (Acid) | Product (Ester) |

| IR Spectroscopy | Broad O-H stretch (2500–3300 cm⁻¹) | Absent |

| Carbonyl (C=O) | ~1680–1690 cm⁻¹ | Shift to ~1715–1725 cm⁻¹ |

| 1H NMR | Acidic proton (>11 ppm) | Alkoxy protons (e.g., -OCH₃ at ~3.9 ppm) |

| Solubility | Soluble in dilute NaOH | Insoluble in dilute NaOH |

Troubleshooting Guide

Issue: Low Yield / Incomplete Conversion

-

Cause: Steric bulk of the 4-phenyl group preventing nucleophilic attack.

-

Solution: Switch to Protocol A (Acid Chloride). The chloride is a much better leaving group than the protonated hydroxyl in Fischer esterification.

-

Alternative: Use Steglich Esterification (DCC/DMAP) if the alcohol is acid-sensitive.[3]

Issue: Product Hydrolysis during Workup

-

Cause: Naphthoic esters can be sensitive to strong bases.

-

Solution: During the quench of Protocol A, use cold saturated NaHCO₃ rather than NaOH. Perform washes quickly.[6]

Issue: Substrate Insolubility

-

Cause: The 4-phenylnaphthalene core is highly lipophilic.

-

Solution: Do not use pure Methanol/Ethanol.[3] Always use a co-solvent like DCM, Toluene, or THF to ensure the starting material is in solution before adding the catalyst.

References

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10181160, Naphthalene-2-carboxylic acid derivatives. Link

-

Master Organic Chemistry. Mechanism of Thionyl Chloride/Oxalyl Chloride Activation.Link

-

Organic Chemistry Portal. Steglich Esterification Protocols.Link

Sources

Technical Guide: Preparation of Amide Derivatives from 4-Phenylnaphthalene-2-Carboxylic Acid

[1][2]

Part 1: Strategic Overview & Chemical Context[1]

The "Magic Phenyl" Scaffold

The 4-phenylnaphthalene-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, often utilized to modulate lipophilicity and induce specific steric constraints in receptor binding pockets.[1][2] Unlike simple naphthoic acids, the phenyl ring at the C4 position introduces a significant hydrophobic bulk perpendicular to the naphthalene plane, creating a "T-shaped" pi-system interaction potential.[1]

Key Physicochemical Considerations:

-

LogP Shift: The addition of the C4-phenyl group typically increases cLogP by ~1.8–2.0 units compared to 2-naphthoic acid.[1][2] This necessitates specific solvent choices (e.g., DMF/DCM mixtures) and purification strategies (avoiding purely aqueous workups).[2]

-

Steric Environment: The C2-carboxylate is relatively unhindered, but the C4-phenyl group can influence the solubility of the resulting amides, often leading to π-stacking induced aggregation.[1]

Retrosynthetic Decision Matrix

The choice of amidation method depends heavily on the nucleophilicity of the amine partner and the scale of the reaction.[1]

Figure 1: Decision matrix for selecting the optimal amidation pathway based on amine characteristics.

Part 2: Experimental Protocols

Protocol A: Acid Chloride Activation (The "Robust" Route)

Best for: Anilines, electron-poor amines, and gram-scale synthesis.[1][2]

Mechanism: Conversion to the highly reactive acyl chloride using Thionyl Chloride (

Reagents & Materials

-

Activator: Thionyl Chloride (

) (5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)[2] -

Solvent: Toluene (anhydrous) or DCM[2]

-

Base: Triethylamine (

) or Pyridine (for the coupling step)[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Step-by-Step Methodology

-

Activation:

-

In a flame-dried RBF equipped with a reflux condenser and a

drying tube (or inert gas line), suspend this compound in anhydrous toluene (5 mL/mmol). -

Add Thionyl Chloride (5.0 eq) dropwise.[2]

-

Critical Checkpoint: Heat to reflux (80–90°C) for 2–3 hours. The suspension should clarify, indicating the formation of the lipophilic acid chloride.[1]

-

Evaporation: Remove solvent and excess

under reduced pressure.[2] Co-evaporate with toluene (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

-

Coupling:

-

Workup (Self-Validating Step):

Protocol B: HATU-Mediated Coupling (The "Precision" Route)

Best for: Valuable amines, chiral amines (prevents racemization), and parallel synthesis libraries.

Reagents & Materials

-

Coupling Reagent: HATU (1.2 eq)[2]

-

Base: DIPEA (Hunig’s Base) (3.0 eq)[2]

-

Solvent: DMF (anhydrous) - Essential for solubility of the naphthalene core.[1][2]

Step-by-Step Methodology

-

Pre-Activation:

-

Amine Addition:

-

Add the amine (1.1 eq) in one portion.

-

Stir at RT for 16 hours.

-

-

Workup & Isolation:

-

Note: DMF is difficult to remove via rotary evaporation.[2]

-

Dilution Method: Pour the reaction mixture into a 10-fold excess of ice-cold water/brine (1:1).

-

Precipitation Check: Due to the high lipophilicity of the 4-phenylnaphthalene group, the amide product often precipitates as a solid.[1] Filter, wash with water, and dry.

-

Extraction Method (if no precipitate): Extract with EtOAc.[2] Wash organic layer extensively with

(5% aq) to remove DMF, followed by

-

Part 3: Data Analysis & Purification[2]

Purification Strategy

The 4-phenylnaphthalene core is highly UV-active and lipophilic.[1][2]

| Method | Stationary Phase | Mobile Phase | Notes |

| Flash Chromatography | Silica Gel (Normal Phase) | Hexane/EtOAc (0-40% gradient) | Product usually elutes late due to amide polarity but moves faster than the acid.[1][2] |

| Reverse Phase HPLC | C18 | Water/Acetonitrile (+0.1% TFA) | Preferred. High solubility in ACN prevents crashing out on the column. |

| Recrystallization | N/A | Ethanol or Toluene/Hexane | Excellent for high-melting anilide derivatives.[1][2] |

Characterization Checklist

To ensure scientific integrity, the following data points must be verified:

-

1H NMR (DMSO-d6 or CDCl3):

-

Look for the amide -NH proton (variable, typically

6.0–9.0 ppm).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Verify the Singlet at C1 and C3 of the naphthalene ring (if substitution allows differentiation) or the characteristic aromatic multiplet of the phenyl-naphthalene system (9 protons total for the core).[1]

-

-

HRMS (ESI+): Expect

or -

HPLC Purity: >95% required for biological assays.

Part 4: Troubleshooting (Expert Insights)

-

Issue: Low Solubility of Starting Acid. [1]

-

Issue: Rotamers in NMR.

-

Insight: Bulky amides (especially tertiary amides like piperazines) attached to the naphthalene ring may show restricted rotation, leading to broadened NMR signals. Run NMR at 50°C to coalesce peaks.

-

-

Issue: Hydrolysis of Acid Chloride.

-

Prevention: If using Method A, ensure the amine is dry. Trace water competes effectively with sterically hindered amines.[2]

-

References

-

PubChem. this compound (Compound Summary).[1][2] National Library of Medicine.[1] Available at: [Link][2]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1][2] (General Protocol Grounding).[2] Available at: [Link]

Application Note: Strategic Functionalization of the 4-Phenylnaphthalene Core for Drug Discovery

Abstract & Scope

The 1-aryl-4-phenylnaphthalene scaffold represents a "privileged structure" in medicinal chemistry, serving as a rigid bioisostere for cis-stilbenes (e.g., Combretastatin A-4) and a core pharmacophore for Selective Estrogen Receptor Modulators (SERMs) like Lasofoxifene. Unlike flexible stilbenes, which suffer from cis-trans isomerization and metabolic instability, the naphthalene core locks aryl substituents in a bioactive conformation.

This Application Note provides a comprehensive guide to functionalizing this core. We focus on modular synthetic pathways that allow rapid Structure-Activity Relationship (SAR) exploration, specifically targeting tubulin polymerization inhibition and estrogen receptor modulation .

Strategic Design: SAR & Pharmacophore Mapping

Before initiating synthesis, it is critical to understand where to functionalize. The 4-phenylnaphthalene core is not merely a spacer; it acts as a template to orient "warheads" into specific protein binding pockets.

The Two Primary Binding Modes

-

Tubulin Colchicine Site: Requires a trimethoxyphenyl ring (Ring A) at C1 and a hydrophobic aryl group (Ring B) at C4. The naphthalene scaffold mimics the cis-double bond of Combretastatin A-4.

-

Estrogen Receptor (ER): Requires a phenolic hydroxyl (H-bond donor) and a basic side chain (e.g., pyrrolidine ethoxy) to interact with Asp351 in the ER ligand-binding domain.

Visualization of SAR Logic

Figure 1: SAR Map illustrating the modular functionalization points of the naphthalene core for distinct therapeutic targets.

Synthetic Architectures: Choosing the Right Workflow

We present two distinct workflows. Method A is preferred for high-diversity library generation (Medicinal Chemistry). Method B is preferred for large-scale scaffold construction (Process Chemistry).

Comparison of Methods

| Feature | Method A: Modular Pd-Catalysis | Method B: Stobbe Condensation |

| Starting Material | 1,4-Dibromonaphthalene | Benzaldehyde + Succinate |

| Key Reaction | Suzuki-Miyaura Coupling | Aldol-type condensation |

| Diversity Potential | High (Late-stage variation) | Low (Early-stage variation) |

| Step Count | 2-3 Steps | 4-5 Steps |

| Primary Risk | Bis-coupling (Selectivity) | Harsh conditions (Acid/High T) |

Workflow Visualization

Figure 2: Decision tree for synthetic pathways. Method A (Blue) is detailed in the protocol below.

Detailed Protocol: Modular Synthesis of Tubulin Inhibitor Analogs

Target Molecule: 1-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)naphthalene Rationale: This analog mimics Combretastatin A-4 but utilizes the naphthalene core to prevent cis-to-trans isomerization, a common deactivation pathway for stilbenes.

Reagents & Equipment[1]

-

Substrate: 1,4-Dibromonaphthalene (CAS: 83-53-4)

-

Coupling Partner A: 3,4,5-Trimethoxyphenylboronic acid

-

Coupling Partner B: 4-Methoxyphenylboronic acid

-

Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2

-

Base: Na2CO3 (2M aqueous)

-

Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology

Step 1: Regioselective Mono-Arylation

Note: The symmetry of 1,4-dibromonaphthalene requires strict stoichiometric control to avoid bis-arylation.

-

Setup: In a flame-dried Schlenk flask, dissolve 1,4-dibromonaphthalene (1.0 equiv, 500 mg) and Pd(PPh3)4 (5 mol%) in degassed 1,4-dioxane (10 mL).

-

Addition: Add 3,4,5-trimethoxyphenylboronic acid (0.9 equiv ). Crucial: Using a slight deficit of the boronic acid ensures the mono-bromide is the major product.

-

Activation: Add Na2CO3 (2M, 3.0 equiv).

-

Reaction: Heat to 90°C under Argon for 6-8 hours. Monitor by TLC (Hexane/EtOAc 9:1). The mono-coupled product will fluoresce differently (often blue) compared to the starting material.

-

Workup: Cool, filter through Celite, dilute with EtOAc, and wash with brine.

-

Purification: Flash column chromatography. Elute unreacted dibromide first (non-polar), followed by the desired 1-bromo-4-(3,4,5-trimethoxyphenyl)naphthalene .

Step 2: Second Arylation (The "Warhead" Installation)

-

Setup: Take the mono-bromide intermediate (1.0 equiv) from Step 1.

-

Reagents: Add 4-methoxyphenylboronic acid (1.5 equiv —excess is now acceptable), Pd(dppf)Cl2 (3 mol%), and K3PO4 (3.0 equiv).

-

Solvent: Toluene/Water (10:1) is often superior for the second step to boost temperature.

-

Reaction: Reflux at 110°C for 12 hours.

-

Purification: Silica gel chromatography. Recrystallize from Ethanol/Hexane to remove Palladium traces.

Critical Parameters & Troubleshooting

Atropisomerism: The Hidden Trap

Naphthalenes with bulky substituents at the C1/C4 positions (ortho to the biaryl axis) can exhibit axial chirality (atropisomerism).

-

Risk: If the rotation barrier is high (>20 kcal/mol), you may separate enantiomers (atropisomers) that racemize slowly in vivo, complicating PK/PD data.

-

Detection: Check 1H NMR signals. If methylene protons or ortho-methyl groups appear as diastereotopic (split signals) at room temperature, you have restricted rotation.

-

Solution: Perform Variable Temperature (VT) NMR to determine the coalescence temperature.

Solubility Issues

The 4-phenylnaphthalene core is highly lipophilic (LogP > 5).

-

Protocol Adjustment: If the final compound precipitates during biological testing, introduce a solubilizing group (e.g., morpholine or piperazine) via a Buchwald-Hartwig amination at Position 2 or via an ether linkage on the phenyl ring.

References

-

Design of Tubulin Inhibitors

-

SERM Development

-

Synthetic Methodology (C-H Activation)

-

General Review

Sources

- 1. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiophene and naphthalene derived constrained SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First total synthesis, antitumor evaluation and target identification of mornaphthoate E: A new tubulin inhibitor template acting on PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in site-selective C H functionalization of naphthalenes: An update 2020–2024 [ouci.dntb.gov.ua]

- 9. lifechemicals.com [lifechemicals.com]

Application Note: Scalable Process Engineering for 4-Phenylnaphthalene-2-Carboxylic Acid

This Application Note is designed for process chemists and scale-up engineers. It details the robust, scalable synthesis of 4-phenylnaphthalene-2-carboxylic acid , a critical scaffold for P2Y14 receptor antagonists (e.g., PPTN) and advanced organic materials.

Executive Summary

The synthesis of This compound (CAS: 35652-32-3) presents specific regiochemical challenges. While laboratory-scale methods often utilize diverse cyclization strategies, the most reliable route for multi-kilogram scale-up is the Suzuki-Miyaura cross-coupling of a 4-bromo-2-naphthoic acid derivative with a phenylboronic acid, followed by controlled saponification.

This guide prioritizes the "Coupling-Hydrolysis" strategy due to its superior impurity profile and the commercial availability of the regiochemically pure precursor, Methyl 4-bromo-2-naphthoate .

Key Process Advantages

-

Regiocontrol: Uses pre-functionalized naphthalene cores to avoid isomer separation issues common in Friedel-Crafts or Stobbe approaches.

-

Scalability: The Suzuki coupling is performed in aqueous/organic biphasic systems, allowing for efficient thermal management and facile inorganic byproduct removal.

-

Purification: The final acid functionality allows for purification via pH-swing precipitation, minimizing the need for large-scale chromatography.

Retrosynthetic Strategy & Workflow

The synthesis is broken down into two critical chemical operations (Unit Ops).

Figure 1: Linear synthetic workflow. The modular approach allows for independent optimization of the C-C bond formation and the ester hydrolysis.

Precursor Sourcing & Quality Control

The success of this scale-up hinges on the quality of the starting bromide.

-

Sourcing Note: If commercial stock is unavailable, this precursor is industrially synthesized via the Diels-Alder reaction of methyl 3-bromocoumalate with anthranilic acid (generated in situ via benzyne). This route is preferred over direct bromination of naphthoic acid, which yields difficult-to-separate isomers [1].

Critical Material Attributes (CMA):

| Material | Specification | Critical Impurity to Monitor |

|---|---|---|

| Methyl 4-bromo-2-naphthoate | Purity > 98.0% (HPLC) | 6-bromo isomer (Regioisomer) |

| Phenylboronic Acid | Purity > 97.0% | Diphenylborinic acid (inhibits catalyst) |

| Pd(dppf)Cl2·CH2Cl2 | Pd Content ~12% | Free ligands (slows reaction) |

Detailed Scale-Up Protocol

Stage 1: Suzuki-Miyaura Coupling

Objective: Synthesize Methyl 4-phenyl-2-naphthoate. Scale: 1.0 kg Input (Methyl 4-bromo-2-naphthoate).

Reagents & Stoichiometry[5][6][7]

-

Methyl 4-bromo-2-naphthoate (1.0 equiv, 1.0 kg)

-

Phenylboronic acid (1.2 equiv, 0.55 kg)

-

Potassium Carbonate (

) (2.5 equiv, 1.30 kg) -

Pd(dppf)Cl2·CH2Cl2 (0.01 equiv / 1 mol%, 30.8 g)

-

Solvent System: Toluene : Water : Ethanol (4 : 2 : 1 ratio). Note: Ethanol is added to improve boronic acid solubility and reaction rate.

Procedure

-

Inertion: Charge the reactor with Toluene (4 L) and Ethanol (1 L). Sparge with Nitrogen (

) for 30 minutes to remove dissolved oxygen (Critical for catalyst longevity). -

Solids Charging: Add Methyl 4-bromo-2-naphthoate and Phenylboronic acid under positive

flow. Agitate until dissolved or uniformly suspended. -

Base Addition: Dissolve

in Water (2 L) (degassed) and charge to the reactor. The system is now biphasic. -

Catalyst Charge: Add Pd(dppf)Cl2·CH2Cl2.

-

Reaction: Heat the jacket to 90°C (Internal temp ~85°C). Agitate vigorously (scale-dependent, typically >200 RPM) to ensure phase transfer.

-

IPC (In-Process Control): Monitor by HPLC after 2 hours.

-

Target: < 1.0% remaining Bromide starting material.

-

Common Time: 4–6 hours.

-

-

Workup:

-

Cool to 25°C.

-

Separate phases. Extract aqueous layer with Toluene (2 L).

-

Combine organic layers and wash with 5% L-Cysteine solution (or commercial scavenger like SiliaMetS®) to remove residual Palladium [2].

-

Wash with Brine (2 L).

-

Concentrate organic layer to dryness or perform a solvent swap to THF for the next step.

-

Stage 2: Hydrolysis & Isolation

Objective: Convert ester to free acid and purify via crystallization.

Reagents

-

Crude Intermediate (Methyl 4-phenyl-2-naphthoate)

-

Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv)

-

Solvent: THF / Water (3 : 1)

Procedure

-

Dissolution: Dissolve the crude ester in THF (5 L).

-

Saponification: Add a solution of LiOH·H2O in Water (1.5 L).

-

Reaction: Heat to 60°C for 3–4 hours.

-

IPC: HPLC should show complete disappearance of the ester peak.

-

-

Quench & Precipitation (Critical Step):

-

Cool reaction mixture to 20°C.

-

Optional: Filter through Celite if any black Pd particulates remain.

-

Slowly add 1M HCl until pH reaches 1–2. The product will precipitate as a thick white solid.

-

Note: Rapid acidification can trap impurities. Add acid over 60 minutes.

-

-

Isolation:

-

Filter the slurry using a basket centrifuge or Nutsche filter.

-

Wash cake with Water (3 x 2 L) to remove inorganic salts (LiCl).

-

Wash cake with cold n-Heptane (2 L) to remove lipophilic impurities (e.g., bi-phenyl).

-

-

Drying: Vacuum dry at 50°C for 12 hours.

Process Safety & Troubleshooting

Thermal Hazards

-

Suzuki Initiation: The reaction is exothermic. On a large scale, do not heat to reflux immediately. Ramp temperature to 60°C, observe exotherm, then ramp to 90°C.

-

Gas Evolution: Carbon dioxide is not evolved in this specific base condition (Carbonate stays as Bicarbonate/Carbonate), but if acid is used in workup,

off-gassing will occur.

Impurity Profile

| Impurity | Origin | Remediation |

| Des-bromo Naphthalene | Protodebromination of SM (Catalytic cycle failure) | Ensure anhydrous solvents initially; increase catalyst load slightly. |

| Bi-phenyl | Homocoupling of Phenylboronic acid | Wash final solid with n-Heptane; Avoid excess oxygen. |

| Residual Palladium | Catalyst | Use L-Cysteine wash or Thiol-silica scavengers during Stage 1 workup. |

References

-

Precursor Synthesis (Coumalate Route)

- Method: Diels-Alder reaction of methyl 3-bromocoumalate with benzyne (

- Source: Fairhurst, R. A., et al. "Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof.

-

Palladium Scavenging Protocols

- Method: Use of functionalized silica and wash protocols for pharma intermedi

- Source: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

-

P2Y14 Antagonist Context (PPTN)

-

General Suzuki Scale-Up

- Source: "Suzuki-Miyaura Cross-Coupling Reaction." Organic Syntheses, Vol. 98, pp. 15-33. (2021).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 4-bromo-2-naphthoate [stage0.myskinrecipes.com]

- 3. WO2004000792A1 - A process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents [patents.google.com]

- 4. US20050182269A1 - Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents [patents.google.com]

- 5. EP0539281A1 - New naphthamides, process for their preparation and their application in the therapeutical field - Google Patents [patents.google.com]

- 6. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

solving solubility issues of phenylnaphthalene acids in NMR solvents

Executive Summary

Phenylnaphthalene carboxylic acids present a unique "perfect storm" for NMR analysis. The rigid phenylnaphthalene backbone drives strong

Phase 1: The Solvent Matrix & Selection Strategy

Q: My sample is insoluble in standard CDCl₃. How do I rationally select an alternative solvent?

A: Do not choose solvents randomly. You must target the specific intermolecular force causing the insolubility.

-

Problem: Carboxylic acid dimerization (H-bonding).

-

Solution: Use a Hydrogen Bond Acceptor (HBA) solvent (DMSO, Acetone, THF) or a basic solvent (Pyridine).

-

Problem:

- -

Solution: Use an aromatic solvent (Benzene-d6, Toluene-d8) to intercalate between layers, or high-polarity solvents to solvate the polar acid headgroup.

Solvent Selection Matrix

| Solvent | Polarity | H-Bond Capacity | Application Note |

| CDCl₃ | Low | Low | Standard. Often fails for rigid aromatic acids due to dimerization. |

| DMSO-d₆ | High | Strong Acceptor | First Choice Alternative. Disrupts acid dimers. High boiling point makes recovery difficult.[1] |

| Acetone-d₆ | Medium | Strong Acceptor | Good for intermediate polarity. Volatile (easy recovery). |

| Pyridine-d₅ | Medium | Basic / Aromatic | Gold Standard for Acids. Deprotonates the acid (in-situ salt) and solvates the aromatic core. |

| THF-d₈ | Medium | Moderate | Good for lipophilic backbones, but expensive and often contains stabilizers. |

| Methanol-d₄ | High | Donor/Acceptor | Can cause exchange of acidic protons (loss of -COOH signal). Good co-solvent. |

Workflow Visualization: Solvent Decision Tree

Figure 1: Decision tree for selecting the optimal NMR solvent based on chemical requirements.

Phase 2: Overcoming Aggregation (Line Broadening)

Q: My sample dissolved, but the peaks are broad and undefined. Is the purity bad?

A: Likely not. Broad signals in aromatic acids are a hallmark of aggregation . Phenylnaphthalene acids form "stacks" in solution. The slow tumbling of these large aggregates causes rapid

Troubleshooting Protocol: Variable Temperature (VT) NMR

-

Baseline: Acquire a standard 1H spectrum at 298 K (25°C).

-

Heat: Increase probe temperature to 323 K (50°C) or 348 K (75°C) (Ensure solvent boiling point is not exceeded!).

-

Observe:

-

Sharpening Peaks: Confirms aggregation. The heat increases molecular tumbling and breaks H-bonds.

-

No Change: Likely poor shimming or paramagnetic impurities.

-

New Peaks: Restricted rotation (rotamers) becoming fast on the NMR timescale.

-

Technical Insight: For DMSO-d6 (BP ~189°C), you can safely go to 80-100°C. This is often sufficient to monomerize phenylnaphthalene dimers.

Phase 3: The "Secret Weapon" – In-Situ Salt Formation

Q: Heating didn't work, and I can't use Pyridine. How do I force this into solution?

A: Convert the carboxylic acid into a carboxylate salt directly in the NMR tube. Ionic salts are often orders of magnitude more soluble in polar solvents (D₂O, DMSO, MeOD) than their neutral acid counterparts.

Protocol: In-Tube Salt Formation This method avoids an external synthesis step and allows you to characterize the backbone immediately.

-

Prepare Sample: Suspend 5–10 mg of the insoluble acid in 0.6 mL of DMSO-d₆ or D₂O.

-

Add Base:

-

Option A (Inorganic): Add 1-2 drops of 40% NaOD in D₂O.

-

Option B (Organic - Preferred for Organics): Add 1-2 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triethylamine .

-

-

Mix: Shake vigorously or sonicate for 30 seconds.

-

Result: The suspension should clear immediately as the salt forms.

-

Analyze: Run the NMR. Note that the

-proton signals will shift upfield, and the carbonyl carbon will shift significantly in ¹³C NMR due to the formation of the anion.

Workflow Visualization: In-Situ Salt Protocol

Figure 2: Step-by-step workflow for in-situ salt formation to solubilize stubborn acids.

Phase 4: Chemical Derivatization (Last Resort)

Q: Even the salt method failed. What is the absolute last resort?

A: If the salt is insoluble (common with large hydrophobic counter-ions), you must permanently modify the sample.

-

Methyl Esterification: Treat the sample with Trimethylsilyldiazomethane (TMS-CHN₂) in MeOH/Benzene. This is a rapid, clean reaction that caps the polar acid.

-

Result: The methyl ester is almost always soluble in CDCl₃. You will see a new singlet ~3.7–3.9 ppm (OCH₃), but the phenylnaphthalene backbone signals will remain largely unchanged and resolvable.

Troubleshooting FAQ

Q: I see a broad hump between 10–14 ppm. Is this an impurity? A: No. This is the carboxylic acid proton (-COOH ). In non-polar solvents like CDCl₃, it forms H-bonded dimers, broadening the signal. In DMSO-d₆ or Pyridine-d₅, this peak often sharpens and shifts downfield (12–14 ppm) because the solvent breaks the dimer and H-bonds to the proton.

Q: My sample precipitated after adding D₂O to check for exchangeable protons. A: This is the "Salting Out" effect. Phenylnaphthalene acids are hydrophobic. Adding water (highly polar) increases the polarity of the medium beyond the solubility limit of the organic compound.

-

Fix: Use Methanol-d₄ for D-exchange experiments instead of D₂O.

Q: Can I recover my sample after using DMSO-d₆? A: Yes, but do not use heat/rotovap (DMSO BP is 189°C).

-

Protocol: Add 5 mL of water to the NMR tube contents. The hydrophobic acid should precipitate. Centrifuge or filter to recover the solid. Wash with water to remove residual DMSO.

References

-

Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link

-

University of Rochester. "Troubleshooting 1H NMR Spectroscopy." Department of Chemistry. Link

-

BioChromato. (2018). "NMR Solvent Selection - that also allows sample recovery." Link

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

Sources

Technical Support Center: Palladium Catalyst Residues in Naphthalene Acid Derivatives

Introduction

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are indispensable tools in modern organic synthesis, particularly for constructing the complex scaffolds of naphthalene acid derivatives used in pharmaceutical and materials science.[1][2][3][4][5][6] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium from the active pharmaceutical ingredient (API) or final product.

Regulatory bodies, such as the European Medicines Agency, have established stringent limits for platinum group metal impurities in drug products, often capping them at 5-10 ppm.[7] Achieving these levels is non-trivial, as palladium can persist in various forms—from heterogeneous Pd(0) nanoparticles to soluble Pd(II) complexes. The presence of a carboxylic acid moiety on the naphthalene scaffold introduces an additional layer of complexity, as it can chelate with palladium, making removal by standard methods difficult.

This technical support guide provides researchers, chemists, and process development professionals with a structured approach to troubleshooting and resolving palladium contamination issues. We will delve into the causality behind common purification challenges and offer field-proven protocols to ensure your final compound meets the rigorous purity standards required for its intended application.

Troubleshooting Guide: Common Issues & Solutions

This section is designed in a question-and-answer format to directly address specific problems you may encounter during the purification process.

Question 1: My isolated product is gray or black after initial filtration and work-up, and ICP-MS analysis shows palladium levels are well above 100 ppm. What's happening?

This is a classic sign of persistent palladium, which can be attributed to two primary causes:

-

Cause A: Formation of Fine or Colloidal Palladium: During the reaction, particularly at the end of the catalytic cycle, Pd(0) can precipitate out of solution. If not properly aggregated, these particles can be so fine that they pass through standard filter paper, resulting in a contaminated filtrate.[8][9]

-

Cause B: Presence of Soluble Palladium Species: Not all residual palladium is metallic. Soluble Pd(II) species or Pd(0) complexed with phosphine ligands can remain in the organic phase. The carboxylic acid group of your naphthalene derivative can also act as a ligand, forming a stable, soluble complex with palladium that is difficult to remove through simple phase separations.

Recommended Solutions & Protocols

Your first line of defense should involve simple, robust methods designed to capture both heterogeneous and some soluble forms of palladium.

Caption: Initial workflow for removing bulk and fine palladium particles.

Protocol 1: Filtration Through Celite®

This method is highly effective for trapping finely dispersed or colloidal palladium particles that evade standard filtration.[10]

-

Prepare the Pad: In a Büchner or sintered glass funnel, create a 1-2 cm thick pad of Celite®.

-

Pre-wet: Gently pour the primary reaction solvent over the pad and apply a light vacuum to settle it. Ensure the pad is evenly packed and does not crack.

-

Dilute and Filter: Dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate, THF) to reduce viscosity.

-

Execute: Slowly pour the diluted mixture onto the Celite® pad under a gentle vacuum.

-

Wash: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of your product.[8] The palladium residues will be trapped within the intricate diatomaceous earth structure.

Protocol 2: Activated Carbon Treatment

Activated carbon is a cost-effective and powerful adsorbent for removing dissolved palladium species and residual color.[11][12]

-

Selection: Choose a high-purity, low-ash activated carbon. Different grades have varying pore structures and surface chemistries; screening may be necessary.

-

Addition: After Celite® filtration, add activated carbon (a typical starting point is 5-10 wt% relative to your product) to the filtrate.

-

Agitation: Stir the mixture at a moderate temperature (e.g., 40-50 °C) for 2-18 hours.[1] The optimal time and temperature depend on the specific interaction between your compound and the carbon.

-

Removal: Remove the activated carbon by filtering through a fresh pad of Celite®. Never pour carbon directly onto a frit, as the fine particles can clog it.

-

Analysis: Analyze the filtrate for residual palladium. This treatment can often reduce levels significantly.

Question 2: The activated carbon treatment removed the palladium, but my product yield dropped by 30%. How can I prevent this product loss?